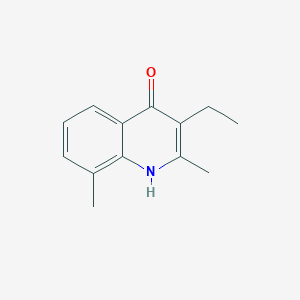
3-Ethyl-2,8-dimethylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,8-dimethylquinolin-4-ol is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,8-dimethylquinolin-4-ol has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a material for the fabrication of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,8-dimethylquinolin-4-ol is not fully understood. However, it has been reported to exhibit its pharmacological activities through various pathways, including the inhibition of DNA synthesis, the inhibition of protein synthesis, and the modulation of the immune response.
Biochemical and Physiological Effects:
3-Ethyl-2,8-dimethylquinolin-4-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been reported to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethyl-2,8-dimethylquinolin-4-ol for lab experiments is its high purity and yield. It is also relatively easy to synthesize and has been reported to exhibit good stability. However, one of the limitations of 3-Ethyl-2,8-dimethylquinolin-4-ol is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-2,8-dimethylquinolin-4-ol. One of the potential directions is the development of novel synthetic methods for the preparation of 3-Ethyl-2,8-dimethylquinolin-4-ol and its derivatives. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-Ethyl-2,8-dimethylquinolin-4-ol and to explore its potential applications in material science and biochemistry.
In conclusion, 3-Ethyl-2,8-dimethylquinolin-4-ol is a promising compound that has been widely studied for its potential applications in various fields. Its high purity, yield, and stability make it an attractive candidate for further development as a therapeutic agent and material for the fabrication of OLEDs. Further studies are needed to elucidate its mechanism of action and to explore its potential applications in material science and biochemistry.
Synthesemethoden
The synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol can be achieved through various methods, including the Pfitzinger reaction and the Skraup synthesis. The Pfitzinger reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base and a catalyst. The Skraup synthesis, on the other hand, involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst. Both methods have been reported to yield high purity and yield of 3-Ethyl-2,8-dimethylquinolin-4-ol.
Eigenschaften
IUPAC Name |
3-ethyl-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(3)14-12-8(2)6-5-7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLWUBLPRLWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C=CC=C2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,8-dimethylquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2709674.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)





![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)




